Technetium (99mTc) sestamibi

概要

説明

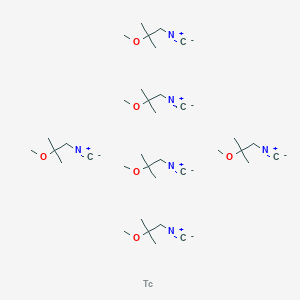

テクネチウム Tc 99m セスタミビは、主に核医学画像診断に使用される放射性医薬品である。 これは、放射性同位体テクネチウム-99mが6つのメトキシイソブチルイソニトリル配位子に結合した配位錯体である . この化合物は、心筋灌流画像診断、副甲状腺画像診断、および乳がん検出に広く使用されている .

準備方法

化学反応の分析

テクネチウム Tc 99m セスタミビは、主にその配位錯体を含むさまざまな化学反応を受ける。 この化合物は親油性カチオンであり、心筋血流量に比例して心筋に分布することを可能にする . テクネチウム-99mが崩壊する際に放出されるガンマ線は、ガンマカメラを使用して検出される . この化合物の安定性と反応性は、テクネチウムの酸化状態とユニークな配位子環境の影響を受ける .

科学研究への応用

テクネチウム Tc 99m セスタミビは、核医学において、心筋灌流画像診断、冠状動脈疾患の検出、心筋機能の評価に広く使用されている . また、原発性副甲状腺機能亢進症の検査にも使用され、副甲状腺腺腫を特定し、乳がんの検出にも役立つ . この化合物は、ミトコンドリア含有量が高く、細胞膜電位が負の組織に局在化できるため、さまざまな診断目的で価値がある .

科学的研究の応用

Cardiac Imaging

Mechanism of Action

- Sestamibi is injected intravenously and distributes in the myocardium based on blood flow.

- It is particularly useful for detecting myocardial ischemia and infarction through Single Photon Emission Computed Tomography (SPECT) imaging.

Clinical Applications

- Myocardial Perfusion Imaging : Sestamibi is primarily used to assess coronary artery disease. The typical protocol involves rest and stress imaging to differentiate between ischemic and infarcted myocardium .

- Dosage : For myocardial imaging, a dose range of 370–1110 MBq (10–30 mCi) is recommended for an average adult .

Oncology Applications

This compound has gained attention for its potential in cancer diagnostics due to its preferential accumulation in malignant tissues.

Types of Cancers Diagnosed

- Breast Cancer : Sestamibi is used in scintimammography to evaluate breast lesions, particularly when mammograms are inconclusive. Its sensitivity for breast cancer detection exceeds 85% .

- Thyroid Cancer : It is effective in imaging thyroid tumors, especially Hurthle cell carcinoma .

- Other Tumors : Applications extend to osteosarcoma, lung cancer, brain tumors, nasopharyngeal cancer, and parathyroid adenomas .

Mechanism of Tumor Uptake

- The uptake of sestamibi in tumors is linked to mitochondrial activity and membrane potential differences. Malignant cells often exhibit increased mitochondrial content and altered membrane potentials, enhancing sestamibi accumulation .

Non-Oncological Applications

Beyond oncology, this compound has been employed in various non-cancerous conditions:

- Parathyroid Imaging : It aids in localizing parathyroid adenomas prior to surgical intervention for hyperparathyroidism .

- Diabetic Foot and Osteomyelitis : Sestamibi can help diagnose infections and assess tissue viability in diabetic patients .

- Pulmonary Conditions : It has been studied for applications in pulmonary actinomycosis and other respiratory diseases .

Case Study 1: Breast Cancer Detection

A study involving patients with abnormal mammograms demonstrated that this compound significantly improved diagnostic accuracy when used as a supplementary imaging modality. In cases where mammography was inconclusive, scintimammography with sestamibi revealed additional malignancies that were not detected initially.

Case Study 2: Parathyroid Adenoma Localization

In a cohort of patients undergoing surgery for hyperparathyroidism, preoperative imaging with this compound successfully localized ectopic parathyroid glands in 90% of cases, facilitating targeted surgical approaches.

作用機序

類似化合物との比較

生物活性

Technetium (99mTc) sestamibi, commonly referred to as sestamibi, is a radiopharmaceutical widely used in nuclear medicine for imaging, particularly in myocardial perfusion studies and parathyroid localization. This article explores its biological activity, pharmacokinetics, clinical applications, and research findings.

Overview of this compound

Sestamibi is a coordination complex of technetium-99m (99mTc) and methoxyisobutylisonitrile (MIBI). Its unique properties make it suitable for various imaging techniques, predominantly Single Photon Emission Computed Tomography (SPECT). The compound is characterized by its ability to localize in tissues such as the myocardium, parathyroid glands, and breast tissues.

Absorption and Distribution

Upon intravenous administration, sestamibi exhibits rapid distribution. Approximately 8% of the injected dose remains in circulation after five minutes. The myocardial uptake is dependent on coronary blood flow, with values of 1.2% at rest and 1.5% during exercise . The biological half-life in the myocardium is about six hours post-injection under resting conditions .

| Parameter | Value |

|---|---|

| Biological Half-life (Myocardium) | ~6 hours |

| Biological Half-life (Liver) | ~30 minutes |

| Effective Half-life (Heart) | ~3 hours |

| Effective Half-life (Liver) | ~30 minutes |

Metabolism and Excretion

Sestamibi is not metabolized but is primarily excreted through the hepatobiliary system. About 27% of the injected dose is eliminated via urine and approximately 33% through feces within 48 hours . The rapid clearance from the liver contributes to its effective imaging capabilities.

The precise mechanism by which sestamibi localizes in tissues remains unclear. However, it is known to accumulate in viable myocardial tissue and hyperfunctioning parathyroid glands due to their metabolic activity. This property allows for effective imaging of these areas during SPECT scans.

Myocardial Perfusion Imaging

Sestamibi has become a standard agent for assessing myocardial perfusion. Studies have demonstrated its high sensitivity and specificity for detecting coronary artery disease (CAD), particularly in women . A study involving 25 patients showed that ischemic/normal wall ratios improved from 0.73 at one hour to 0.83 at three hours post-injection, indicating its utility in evaluating myocardial viability .

Parathyroid Localization

In cases of hyperparathyroidism, sestamibi scans have proven effective for localizing abnormal parathyroid glands. A study involving nine patients with previous neck surgeries showed that sestamibi successfully identified all abnormal glands, facilitating targeted surgical intervention .

Case Studies and Comparative Studies

- Myocardial Imaging Efficacy : In a comparative study between technetium-99m sestamibi and thallium-201 for cardiac imaging, sestamibi provided superior image quality due to less attenuation by soft tissues .

- Parathyroid Adenoma Localization : A retrospective review analyzed 110 parathyroidectomy cases where sestamibi scans were utilized preoperatively. The results indicated a strong correlation between scan findings and surgical outcomes, reinforcing the agent's diagnostic reliability .

- Cost-Effectiveness Analysis : A cost-effectiveness evaluation highlighted that while thallium-201 may be more cost-effective under certain conditions, sestamibi generally offered better outcomes with higher patient volumes due to its superior imaging characteristics .

特性

IUPAC Name |

1-isocyano-2-methoxy-2-methylpropane;technetium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMLZCYLMYOYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66N6O6Tc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109581-73-9 | |

| Record name | Technetium Tc-99m sestamibi | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TECHNETIUM TC-99M SESTAMIBI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971Z4W1S09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。